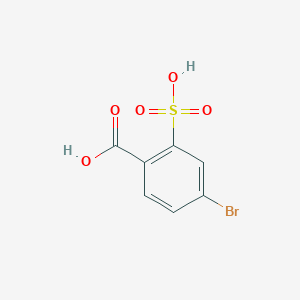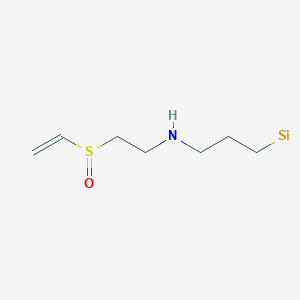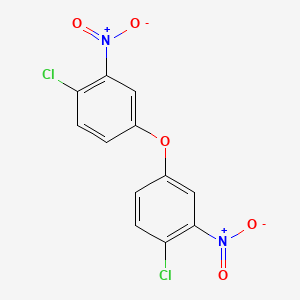![molecular formula C21H19NO2 B14516755 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one CAS No. 62435-05-6](/img/structure/B14516755.png)
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoylphenyl group attached to a dimethylpyridinone core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-benzoylphenylmethanol with 2,6-dimethylpyridine-4-one under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoylphenyl or pyridinone moieties, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Benzoyl-2,6-dimethylpyridin-4(1H)-one
- 4-Benzoylphenylmethanol
- 2,6-Dimethylpyridine-4-one
Uniqueness: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one stands out due to its unique combination of a benzoylphenyl group and a dimethylpyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62435-05-6 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[(4-benzoylphenyl)methyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C21H19NO2/c1-15-12-20(23)13-16(2)22(15)14-17-8-10-19(11-9-17)21(24)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |
Clé InChI |
BCNQNOAQJCRFMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)




